molecular formula C12H19NS2 B14184069 6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol CAS No. 918422-81-8

6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol

Cat. No.: B14184069
CAS No.: 918422-81-8
M. Wt: 241.4 g/mol
InChI Key: XZDBCHAEWNULQL-UHFFFAOYSA-N
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Description

6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol is an organic compound characterized by the presence of an aminophenyl group attached to a hexane chain through a sulfanyl linkage, with a thiol group at the terminal position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol typically involves the nucleophilic substitution reaction of a halogenated hexane derivative with 4-aminothiophenol. The reaction is carried out under anhydrous conditions to prevent the oxidation of the thiol group. Common solvents used include ethanol or methanol, and the reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can form strong bonds with metal ions and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. Additionally, the aminophenyl group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. The amino group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in synthetic chemistry and a promising candidate for biological applications .

Properties

CAS No.

918422-81-8

Molecular Formula

C12H19NS2

Molecular Weight

241.4 g/mol

IUPAC Name

6-(4-aminophenyl)sulfanylhexane-1-thiol

InChI

InChI=1S/C12H19NS2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,14H,1-4,9-10,13H2

InChI Key

XZDBCHAEWNULQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)SCCCCCCS

Origin of Product

United States

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